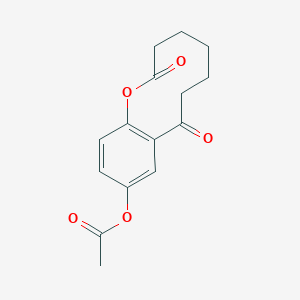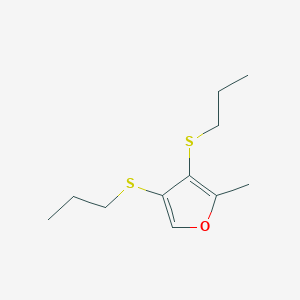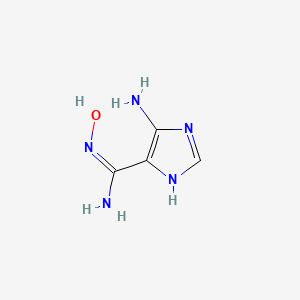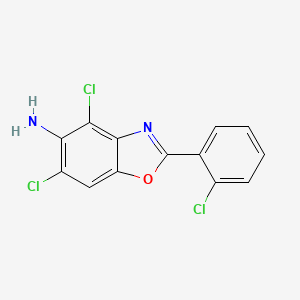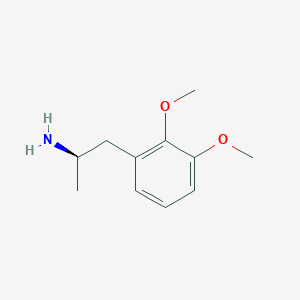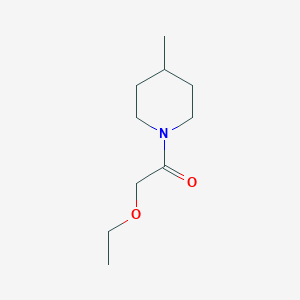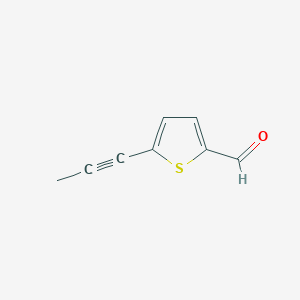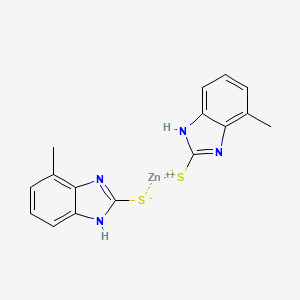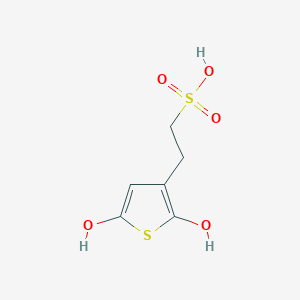
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid is an organic compound that contains both thiophene and sulfonic acid functional groups
Métodos De Preparación
The synthesis of 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid typically involves the reaction of thiophene derivatives with sulfonating agents under controlled conditions. One common method includes the sulfonation of 2,5-dihydroxythiophene with ethanesulfonic acid in the presence of a catalyst. Industrial production methods may involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the thiophene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparación Con Compuestos Similares
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid can be compared with other similar compounds such as:
2-(N-Morpholino)ethanesulfonic acid (MES): Both compounds contain sulfonic acid groups, but MES has a morpholine ring instead of a thiophene ring.
4-Morpholineethanesulfonic acid: Similar to MES, this compound also contains a morpholine ring.
HEPES: Another buffering agent with a different chemical structure but similar applications in biological research.
Propiedades
Número CAS |
780022-12-0 |
|---|---|
Fórmula molecular |
C6H8O5S2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid |
InChI |
InChI=1S/C6H8O5S2/c7-5-3-4(6(8)12-5)1-2-13(9,10)11/h3,7-8H,1-2H2,(H,9,10,11) |
Clave InChI |
SXJCCTLCIBGXGB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1CCS(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


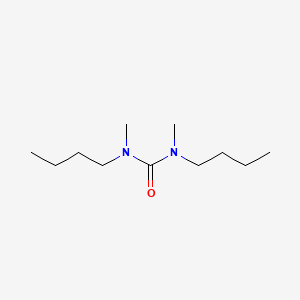
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
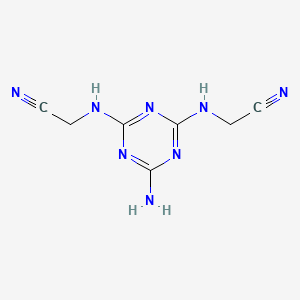
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)

